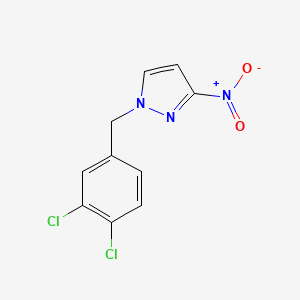

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWRZKLNKGRWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole: Molecular Architecture, Synthetic Workflows, and Applications in Medicinal Chemistry

As the demand for highly specific, target-directed therapeutics accelerates, the strategic selection of molecular building blocks becomes the defining factor in successful drug design. 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (CAS: 1003011-48-0) represents a highly versatile, bifunctional scaffold [1]. Characterized by an electron-deficient pyrazole core, a highly lipophilic di-halogenated benzyl moiety, and a reducible nitro handle, this compound serves as a critical intermediate in the synthesis of advanced immunomodulators, particularly Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors [4].

This technical guide dissects the physicochemical properties, deterministic synthetic methodologies, and downstream functionalization strategies for this compound, providing a self-validating framework for medicinal chemists and process scientists.

Molecular Architecture & Physicochemical Profile

The utility of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole stems from its distinct structural domains. The 3,4-dichlorobenzyl group acts as a robust hydrophobic anchor. In biological targets, this moiety frequently engages in halogen bonding and extensively occupies deep, lipophilic enzymatic pockets. The 3-nitro-1H-pyrazole core acts as a rigid, aromatic spacer. The nitro group is strongly electron-withdrawing, which lowers the pKa of the pyrazole ring during synthesis and serves as a masked amine for subsequent derivatization (e.g., into ureas or amides).

Quantitative Physicochemical Data

The following table summarizes the key molecular parameters that govern the compound's behavior in both synthetic environments and biological assays [1].

| Parameter | Value | Functional Implication |

| CAS Number | 1003011-48-0 | Unique registry identifier for procurement and safety tracking. |

| Molecular Formula | C10H7Cl2N3O2 | Defines the stoichiometric baseline for reaction equivalents. |

| Molecular Weight | 272.09 g/mol | Optimal low-MW fragment, leaving room for further functionalization without violating Lipinski's Rule of 5. |

| LogP (Estimated) | ~3.5 - 4.0 | High lipophilicity driven by the 3,4-dichloro substitution; requires polar aprotic solvents (DMF, DMSO) for dissolution. |

| Hydrogen Bond Donors | 0 | The N1 position is alkylated, rendering the molecule an obligate H-bond acceptor in its current state. |

| Hydrogen Bond Acceptors | 4 | Provided by the nitro oxygens and the N2 nitrogen of the pyrazole ring. |

Deterministic Synthetic Methodologies

The construction of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is achieved through a convergent, three-stage workflow. Each step is governed by specific thermodynamic and kinetic principles, ensuring high regioselectivity.

Figure 1: Synthetic workflow for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.

Protocol A: Synthesis of 3-Nitro-1H-pyrazole via Thermal Rearrangement

Direct nitration of pyrazole predominantly yields 1-nitropyrazole because the N-H nitrogen is the most nucleophilic site. To obtain the C3-nitro isomer, a thermally driven N-to-C migration is required [2, 3].

Causality & Mechanism: The rearrangement is driven by the thermodynamic stability of the C-nitro isomer over the N-nitro isomer. Heating the intermediate in a high-boiling solvent provides the activation energy necessary for the migration of the nitro group to the C3 position.

Self-Validating Step-by-Step Procedure:

-

Nitration: Slowly add pyrazole (1.0 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. Maintain the temperature strictly below 10°C to prevent uncontrolled exotherms.

-

Quench & Isolate: Pour the mixture over crushed ice. Extract with ethyl acetate, wash with saturated NaHCO3, and concentrate to yield 1-nitropyrazole. Validation: TLC (Hexane:EtOAc 3:1) should show a single high-Rf spot.

-

Thermal Rearrangement: Dissolve 1-nitropyrazole in benzonitrile (or utilize a one-pot hydrothermal reactor to avoid toxic solvents) [2]. Heat the solution to 180°C for 3 hours.

-

Precipitation: Cool the mixture to room temperature and dilute with hexane. The product, 3-nitro-1H-pyrazole, will precipitate as a tan solid.

-

Filtration & Verification: Collect the solid via vacuum filtration. Validation: LC-MS must confirm a mass of 113.07 g/mol , and 1H NMR (DMSO-d6) should show the characteristic pyrazole protons at δ 8.03 (d) and 7.03 (d) ppm [3].

Protocol B: Regioselective N-Alkylation

The final assembly involves the N-alkylation of 3-nitro-1H-pyrazole with 3,4-dichlorobenzyl chloride.

Causality & Mechanism: The strongly electron-withdrawing nitro group at C3 increases the acidity of the N1 proton. A mild base like Potassium Carbonate (K2CO3) is sufficient to generate the pyrazolide anion. The reaction proceeds via an SN2 mechanism. DMF is chosen as the solvent because its polar aprotic nature poorly solvates the anion, maximizing its nucleophilicity.

Self-Validating Step-by-Step Procedure:

-

Deprotonation: Suspend 3-nitro-1H-pyrazole (1.0 eq) and anhydrous K2CO3 (2.0 eq) in dry DMF. Stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise. Elevate the temperature to 60°C and stir for 4-6 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the 3-nitro-1H-pyrazole peak is consumed and a new peak corresponding to [M+H]+ 272.0 is dominant.

-

Workup: Quench the reaction with ice water, which will force the highly lipophilic product to precipitate. Extract with dichloromethane (DCM), wash extensively with brine (to remove DMF), dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from ethanol or purify via flash chromatography to yield pure 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.

Downstream Reactivity: Chemoselective Nitro Reduction

To utilize this building block in drug discovery, the nitro group must typically be reduced to an amine, yielding 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine .

Critical Causality Warning: Standard catalytic hydrogenation (H2 over Pd/C) is strictly contraindicated for this molecule. Palladium readily inserts into the aryl-chloride bonds, leading to catastrophic hydrodehalogenation and loss of the critical 3,4-dichloro pharmacophore.

Chemoselective Protocol (Iron/Ammonium Chloride):

-

Dissolve 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole in a 4:1 mixture of Ethanol and Water.

-

Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq).

-

Reflux the suspension at 80°C for 2 hours. The mild, weakly acidic conditions provided by NH4Cl activate the iron surface without cleaving the aryl chlorides.

-

Validation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, and verify the product via LC-MS ([M+H]+ 242.0). The resulting amine is highly nucleophilic and ready for coupling with isocyanates or carboxylic acids.

Applications in Medicinal Chemistry: IDO1 Inhibition

The primary application of 1-(3,4-dichlorobenzyl)-1H-pyrazole derivatives is in the field of immuno-oncology, specifically as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) [4].

Tumors upregulate IDO1 to metabolize L-tryptophan into kynurenine. The resulting tryptophan depletion and kynurenine accumulation in the tumor microenvironment trigger T-cell anergy and activate regulatory T cells (Tregs), effectively blinding the immune system to the tumor.

Figure 2: Mechanism of IDO1 inhibition by pyrazole derivatives in tumor immune evasion.

Structure-Activity Relationship (SAR) Insights: When 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is elaborated into a urea or amide derivative, it acts as a potent competitive inhibitor of IDO1. The 3,4-dichlorobenzyl group is perfectly tuned to slip into the deep, hydrophobic Pocket A of the IDO1 active site, engaging in Van der Waals interactions and halogen bonding with the surrounding phenylalanine and tyrosine residues. The pyrazole core mimics the indole ring of the native substrate (tryptophan), positioning the functionalized C3-amine to coordinate with the catalytic heme iron, thereby shutting down the enzyme's activity and restoring T-cell mediated tumor destruction [4].

References

- Google Patents. "US10047066B2 - IDO inhibitors".

Comprehensive Physicochemical and Synthetic Profiling of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their robust metabolic stability and versatile hydrogen-bonding capabilities. Specifically, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is a critical intermediate. The precise molecular weight and formula of this compound dictate its stoichiometric behavior during complex multi-step syntheses, while its regiochemistry profoundly impacts its binding affinity in biological targets.

This technical guide provides an in-depth analysis of the compound's molecular formula, exact molecular weight, regioselective synthetic methodology, and the analytical workflows required to validate its structural integrity.

Physicochemical and Structural Profiling

The core structure of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole consists of a 1H-pyrazole ring substituted at the N1 position with a 3,4-dichlorobenzyl moiety and at the C3 position with a nitro group.

Understanding the exact quantitative metrics of this molecule is the first step in establishing a self-validating experimental system. The presence of two chlorine atoms significantly influences both the molecular weight and the isotopic signature observed in mass spectrometry.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Molecular Formula | Derived from the fusion of the pyrazole core ( | |

| Average Molecular Weight | 272.09 g/mol | Critical for stoichiometric calculations during downstream amidation or reduction reactions. |

| Monoisotopic Mass | 270.9915 Da | The exact mass of the most abundant isotope combination (using |

| 271.9988 m/z | The target mass-to-charge ratio for positive-ion mode liquid chromatography-mass spectrometry. | |

| Isotopic Pattern | ~ 9 : 6 : 1 ratio | The natural abundance of |

Regioselective Synthetic Methodology

The synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole relies on the N-alkylation of 3-nitro-1H-pyrazole. However, because the pyrazole ring contains two nitrogen atoms (N1 and N2) capable of acting as nucleophiles, controlling regioselectivity is paramount.

Causality in Experimental Design

The regioselectivity of the N-alkylation of 3-nitropyrazole is heavily influenced by the nature of the base, the solvent, and the inherent electronic properties of the pyrazole ring[1]. The strongly electron-withdrawing nitro group at the C3 position reduces the nucleophilicity of the adjacent N2 atom. Furthermore, steric hindrance from the C3-nitro group creates an energetic barrier, directing the bulky 3,4-dichlorobenzyl electrophile predominantly toward the N1 position[1]. Using a mild, non-nucleophilic base like Potassium Carbonate (

Step-by-Step Alkylation Protocol

-

Preparation: Charge a flame-dried, round-bottom flask with 3-nitro-1H-pyrazole (1.0 equivalent) and anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add finely powdered, anhydrous

(1.5 equivalents). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the highly nucleophilic pyrazolate anion. -

Electrophilic Addition: Dropwise, add 3,4-dichlorobenzyl chloride (1.1 equivalents) to the stirring mixture. The dropwise addition prevents localized concentration spikes that could promote polyalkylation or undesired side reactions.

-

Thermal Activation: Heat the reaction mixture to 60°C and maintain stirring for 4 to 6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.

-

Quenching and Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Washing and Drying: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (to remove residual DMF) and brine. Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the major 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole from trace amounts of the 5-nitro isomer.

Synthetic workflow and regioselective N-alkylation of 3-nitropyrazole.

Analytical Validation Workflow

A self-validating protocol requires orthogonal analytical techniques to confirm both the molecular weight (formula verification) and the regiochemistry (structural verification).

LC-MS (Formula and Molecular Weight Confirmation)

To confirm the molecular formula (

-

Target Identification: The base peak must correspond to the

ion at m/z 271.99 . -

Isotopic Validation: Because the formula contains exactly two chlorine atoms, the mass spectrum must display a characteristic

isotopic cluster in an approximate 9:6:1 intensity ratio. If this cluster is absent, the dichlorobenzyl moiety was either altered or lost during synthesis.

2D-NOESY NMR (Regiochemical Confirmation)

Mass spectrometry cannot differentiate between the 3-nitro and 5-nitro isomers, as both share the exact same molecular weight and formula. To validate that the alkylation occurred at N1 (yielding the 3-nitro isomer), 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is employed.

-

Mechanistic Proof: In the 3-nitro isomer, the benzyl methylene protons (

) are spatially adjacent to the pyrazole C5 proton. A strong NOE cross-peak between the

Analytical validation pipeline for molecular weight and structural confirmation.

Applications in Drug Development

The precise calculation of the molecular weight and formula of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is not merely an academic exercise; it is a prerequisite for its use as a pharmacophore building block.

Once synthesized and validated, the nitro group of this molecule can be reduced (e.g., via Pd/C catalyzed hydrogenation) to an amine, yielding 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine. This amine is a highly sought-after nucleophile used to construct complex amide or urea linkages. For example, similar N-alkylated aminopyrazole derivatives have been successfully deployed in the design of highly potent and isoform-selective JNK3 inhibitors, where the pyrazole core forms critical hydrogen bonds within the kinase hinge region[2]. The bulky, lipophilic 3,4-dichlorobenzyl group is often utilized to probe deep hydrophobic pockets within target proteins, enhancing both binding affinity and metabolic half-life.

References

-

Journal of Medicinal Chemistry - ACS Publications. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Available at: [Link]

Sources

biological activity of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole Derivatives

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3] This guide provides a comprehensive technical overview of the predicted biological activities and investigational pathways for a specific, yet underexplored, class of compounds: 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole derivatives. By dissecting the molecule's constituent functional groups—the pyrazole core, the electron-withdrawing 3-nitro group, and the 1-(3,4-dichlorobenzyl) substituent—we can logically infer its therapeutic potential. This document outlines rationales for investigating its antimicrobial, anticancer, and enzyme inhibitory activities, supported by detailed, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds that have garnered significant interest from the scientific community due to their wide spectrum of biological activities.[4][5] The versatility of the pyrazole ring allows for extensive chemical modification, making it a "privileged scaffold" in drug design. Molecules incorporating this nucleus have demonstrated potent anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others.[1][6] The presence of the pyrazole moiety in established drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) underscores its therapeutic importance and validates its continued exploration.[2][3]

Deconstruction of the Core Molecule: A Rationale for Activity

The specific structure, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, suggests a confluence of functionalities that are each known to contribute to biological effects.

-

The 1H-Pyrazole Core: This aromatic heterocycle provides a stable, modifiable framework. Its nitrogen atoms can act as hydrogen bond acceptors, while the ring system can engage in π-π stacking interactions with biological targets.

-

The 3-Nitro Group: The nitro (-NO2) group is a strong electron-withdrawing substituent. Its presence can significantly modulate the electronic properties of the pyrazole ring, often enhancing the compound's biological potency.[7] In many contexts, nitroaromatic compounds are recognized for their antimicrobial and anticancer activities, sometimes acting as bio-reductive prodrugs.[7][8]

-

The 1-(3,4-dichlorobenzyl) Group: This substituent provides lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. The dichlorinated phenyl ring offers specific steric and electronic features that can govern binding affinity and selectivity for a target protein. The substitution pattern is critical, as it can dictate the orientation of the molecule within a binding pocket.

Based on this analysis, we can hypothesize that these derivatives are prime candidates for screening in several key therapeutic areas.

General Synthesis Strategy

The synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole derivatives is not explicitly detailed in the provided literature for this exact molecule, but a logical and robust synthetic route can be designed based on established methods for N-alkylation and nitration of pyrazoles.[9][10][11] The primary challenge lies in controlling the regioselectivity of both the nitration and alkylation steps.

A common approach involves the initial nitration of the pyrazole ring, followed by N-alkylation with the appropriate benzyl halide.

Caption: Generalized workflow for the synthesis of the target compound.

Protocol 1: General Synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

-

Step 1: Nitration of Pyrazole.

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 1H-pyrazole portion-wise while maintaining the temperature.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution with vigorous stirring.[1]

-

Allow the reaction to stir at a low temperature for a specified period before letting it warm to room temperature.

-

Quench the reaction by pouring it over crushed ice.

-

Neutralize the solution with a base (e.g., NaOH) to precipitate the product.

-

Filter, wash with water, and dry the crude product, which will likely be a mixture of 3-nitro-1H-pyrazole and 4-nitro-1H-pyrazole.

-

-

Step 2: Isomer Separation.

-

Separate the 3-nitro-1H-pyrazole from its isomers using column chromatography on silica gel with an appropriate eluent system (e.g., hexane-ethyl acetate).

-

-

Step 3: N-Alkylation.

-

Dissolve the purified 3-nitro-1H-pyrazole in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., K₂CO₃ or NaH) to the solution and stir for 30 minutes to deprotonate the pyrazole nitrogen.

-

Add 1-(3,4-dichlorobenzyl) chloride to the reaction mixture.

-

Heat the mixture (e.g., 60-80 °C) and monitor the reaction progress by TLC.

-

After completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

-

Predicted Biological Activities & Screening Protocols

Antimicrobial Activity

Rationale: Pyrazole derivatives are well-documented antimicrobial agents.[4] The presence of a nitro group, as seen in compounds like metronidazole, is a classic pharmacophore for antimicrobial activity, particularly against anaerobic bacteria and certain parasites. The lipophilic benzyl group can facilitate passage through microbial cell walls. Therefore, this class of compounds is a strong candidate for antimicrobial screening.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Workflow for a generic luminescence-based kinase inhibition assay.

-

Kinase Reaction: In a multi-well plate, combine the kinase of interest (e.g., VEGFR2), its specific substrate peptide, ATP, and varying concentrations of the test compound.

-

Incubation: Allow the kinase reaction to proceed at room temperature for a set time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.

-

Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Decreased luminescence in the presence of the test compound indicates inhibition. Calculate the IC₅₀ value from a dose-response curve.

| Compound Class | Target Enzyme | IC₅₀ / Kᵢ (nM) |

| Pyrazolo[3,4-d]pyrimidine | CHK1 | < 1 |

| Pyrazole Derivatives | hCA I | 5.13 - 16.9 |

| Pyrazole Derivatives | hCA II | 11.77 - 67.39 |

| N-Phenyl-pyrazole-carboxamide | HDAC6 | 4.95 |

Table 2: Examples of potent enzyme inhibition by various pyrazole-based compounds against different target classes, illustrating the scaffold's versatility.[12]

Conclusion and Future Directions

The 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole scaffold represents a promising, yet underexplored, area for drug discovery. Based on a systematic analysis of its chemical features and the extensive literature on related pyrazole derivatives, there is a strong scientific rationale to investigate these compounds for antimicrobial, anticancer, and enzyme-inhibitory activities. The protocols outlined in this guide provide a robust framework for the initial screening and characterization of this compound class. Positive results from these assays would warrant further investigation into structure-activity relationships (SAR), mechanism of action, and preclinical development.

References

- Benchchem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.

- Vatsadze, I. A., Serushkina, O. V., Dutov, M. D., & Dalinger, I. L. (2015). Nitropyrazoles (review). ResearchGate.

- (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.

- (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega.

- (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives.

-

(2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][9][13]riazin-7(6H). PMC. Retrieved from

- (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journals.

- Kavitha, N.V., et al. (n.d.). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica.

- (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

- (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications.

- (n.d.). Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles. Der Pharma Chemica.

- (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Open Research@CSIR-NIScPR.

- (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.

- (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- (n.d.). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate.

- (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals.

- (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

- Benchchem. (n.d.). Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. noveltyjournals.com [noveltyjournals.com]

- 7. ajpp.in [ajpp.in]

- 8. meddocsonline.org [meddocsonline.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Comprehensive Solubility Profile and Handling Guidelines for 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole in DMSO

Executive Summary

The compound 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole represents a class of highly lipophilic, halogenated heterocyclic building blocks frequently utilized in early-stage drug discovery. Structurally analogous to known Receptor Interacting Protein 1 (RIP1) kinase inhibitors (such as the 2,4-dichloro variant)[1][2], this compound presents significant solvation challenges. While its hydrophobic dichlorobenzyl tail and rigid pyrazole core restrict aqueous solubility, its solvation in pure Dimethyl Sulfoxide (DMSO) is highly favorable.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocols. This guide explores the thermodynamic and kinetic causality behind the solubility profile of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, providing self-validating methodologies to ensure data integrity during biochemical screening and formulation.

Physicochemical Profiling & Solvation Thermodynamics

To understand a compound's solubility behavior, one must first analyze its molecular architecture. The solubility of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is governed by the energetic penalty of disrupting water's hydrogen-bond network versus the favorable dipole-dipole interactions offered by organic solvents.

Why DMSO?

DMSO is an aprotic, amphiphilic solvent with a high dielectric constant (

Table 1: Predicted Physicochemical Properties

| Property | Value / Descriptor | Solvation Implication |

| Molecular Formula | C₁₀H₇Cl₂N₃O₂ | High halogen content drives lipophilicity. |

| Molecular Weight | 272.09 g/mol | Small molecule; minimal steric hindrance during solvation. |

| LogP (Predicted) | ~3.5 - 4.0 | Highly hydrophobic; predicts severe aqueous insolubility. |

| Topological Polar Surface Area | 63.6 Ų | Moderate polarity localized to the nitro-pyrazole head. |

| H-Bond Donors / Acceptors | 0 / 4 | Incapable of self-donation; relies entirely on solvent acceptance. |

Experimental Determination of DMSO Solubility

In early drug discovery, solubility is not a single static value. It must be evaluated through two distinct lenses: Kinetic Solubility (the point of precipitation upon aqueous dilution) and Thermodynamic Solubility (the absolute equilibrium capacity of the solvent)[4][5].

Methodology A: Kinetic Solubility via Laser Nephelometry (High-Throughput)

Kinetic solubility mimics the exact conditions of a biological assay. It measures the metastable state of a compound when transitioning from a 100% DMSO stock into an aqueous buffer[4][6].

Causality & Logic: We utilize laser nephelometry (turbidimetry) because it detects the exact inflection point where the solvent capacity is breached, leading to spontaneous nucleation and phase separation[7][8].

Self-Validating Protocol:

-

Stock Preparation: Dissolve 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole in 100% anhydrous DMSO to a concentration of 10 mM.

-

Serial Dilution: Create a 10-point concentration gradient in 100% DMSO.

-

Aqueous Transfer: Transfer aliquots into a 96-well plate containing PBS (pH 7.4) to achieve a final DMSO concentration of exactly 2% (v/v)[5].

-

Equilibration: Incubate the plate at 25°C for 2 hours on an orbital shaker. Validation Check: Include a known insoluble control (e.g., ketoconazole) to verify assay sensitivity.

-

Nephelometric Readout: Measure light scattering at 620 nm.

-

Analysis: Plot turbidity against compound concentration. The concentration immediately preceding the exponential rise in turbidity is the kinetic solubility limit[6][7].

Caption: Workflow for high-throughput kinetic solubility screening via laser nephelometry.

Methodology B: Thermodynamic Equilibrium Solubility (Shake-Flask / HPLC-UV)

Thermodynamic solubility is the "gold standard" for determining the maximum amount of compound that can dissolve in pure DMSO or specific DMSO/water co-solvent mixtures[5][7].

Causality & Logic: Unlike kinetic methods, this approach begins with solid material to ensure true solid-liquid equilibrium is reached, preventing false-high readings caused by transient supersaturation[3][4].

Self-Validating Protocol:

-

Saturation Setup: Add an excess of solid 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole (e.g., 50 mg) to a sealed glass vial.

-

Solvent Addition: Add 1.0 mL of 100% anhydrous DMSO.

-

Agitation: Place the vial on a thermomixer at 25°C and agitate at 300 rpm.

-

Equilibrium Verification (Self-Validation): Extract 50 µL aliquots at 24 hours and 48 hours. Logic: If the 48-hour concentration matches the 24-hour concentration, thermodynamic equilibrium is confirmed.

-

Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet any undissolved solid[7].

-

Quantification: Dilute the supernatant into the mobile phase and analyze via HPLC-UV against a pre-established standard curve[4][9].

Caption: Shake-flask thermodynamic equilibrium solubility protocol utilizing HPLC-UV.

Managing the "DMSO Crash" in Biological Assays

A critical failure point in evaluating compounds like 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole occurs during the transition from the DMSO stock to the aqueous assay environment (e.g., cell culture media).

The Mechanism of the Crash:

When a highly concentrated DMSO solution is injected into water, the DMSO rapidly diffuses into the bulk aqueous phase. The local environment of the pyrazole compound shifts from a favorable dielectric constant (

Mitigation Strategies:

-

Stepwise Dilution: Never spike 100% DMSO stock directly into 100% aqueous media. Perform an intermediate dilution (e.g., 10% DMSO in buffer) before the final transfer.

-

Acoustic Dispensing: Utilize acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter volumes of DMSO directly into the assay plate, ensuring instantaneous micro-mixing and preventing localized supersaturation.

-

Surfactant Addition: The inclusion of 0.01% Tween-20 or Pluronic F-68 in the receiving aqueous buffer can raise the kinetic solubility limit by stabilizing the transient nanoparticles before they nucleate into macro-precipitates.

Caption: Mechanistic pathway of the "DMSO crash" phenomenon during aqueous dilution.

Best Practices for Storage and Handling

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic. If a stock solution of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is left exposed to ambient air, DMSO will absorb atmospheric moisture. Even a 5% water content in the DMSO stock can drastically reduce the thermodynamic solubility of this highly lipophilic compound, causing premature precipitation in the storage tube.

-

Freeze-Thaw Cycles: Store DMSO stocks at room temperature in a desiccator if used frequently, or aliquot into single-use tubes for -20°C storage. Repeated freeze-thaw cycles can cause localized concentration gradients (freeze-concentration effects) that force the compound out of solution.

References

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors Source: PubMed (NIH) URL:[Link]

-

ADME Solubility Assay Source: BioDuro-Sundia URL:[Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace (InTech) URL:[Link]

- Source: Google Patents (EP1428015A1)

Sources

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP1428015A1 - A method of measuring solubility - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Dichlorobenzyl Pyrazole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the pyrazole ring is universally recognized as a "privileged scaffold." As a five-membered heteroaromatic system, it acts simultaneously as a hydrogen bond donor and acceptor, making it highly adept at anchoring into the hinge regions of various kinases and enzymes[1].

When functionalized with a dichlorobenzyl moiety (typically at the N1 or C4 positions), the pharmacological profile of the pyrazole core is dramatically amplified. From an application scientist's perspective, the causality here is structural: the bulky, electron-withdrawing dichlorobenzyl group increases the molecule's lipophilicity and steric hindrance[2]. This structural modification prevents rapid metabolic degradation (e.g., via cytochrome P450 oxidation) and drives deep, irreversible insertion into the hydrophobic binding pockets of target proteins. Consequently, dichlorobenzyl pyrazoles and their derivatives exhibit a broad spectrum of potent biological activities, including anticancer, antifungal, and anti-inflammatory properties[3][4].

Primary Pharmacological Modalities

Oncology: Kinase Inhibition Pathways

Pyrazole derivatives have become cornerstones in targeted oncology due to their exceptional inhibitory activity against critical kinases such as BRAF(V600E), EGFR, telomerase, and Aurora-A kinase[4]. The dichlorobenzyl substitution specifically enhances ATP-competitive inhibition. By mimicking the adenine ring of ATP, the pyrazole core forms critical hydrogen bonds with the kinase hinge region, while the dichlorobenzyl group occupies the adjacent hydrophobic specificity pocket. Recent developments in diphenyl pyrazole-chalcone hybrids have demonstrated remarkable selectivity, achieving >80% growth inhibition against specific cancer cell lines (e.g., HNO-97) without inducing toxicity in normal human skin fibroblasts (HSF)[1].

Infectious Diseases: Antifungal & Antimicrobial Activity

In the realm of infectious diseases, pyrazole carboxamides are highly effective succinate dehydrogenase inhibitors (SDHIs)[3]. Compounds featuring 2,4-dichlorobenzyl or 3,5-dichlorobenzyl substitutions disrupt the fungal tricarboxylic acid (TCA) cycle. By blocking the ubiquinone-binding site of complex II in the respiratory chain, these agents trigger catastrophic cellular energy depletion and subsequent pathogen death[3].

Mechanistic Visualization

The following diagram illustrates the mechanistic intervention of a dichlorobenzyl pyrazole (DBP) inhibitor within a typical Receptor Tyrosine Kinase (RTK) signaling cascade, a primary target in oncology.

Figure 1: Interruption of the EGFR/BRAF signaling cascade by Dichlorobenzyl Pyrazole inhibitors.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness in drug development, all synthetic and screening workflows must be designed as self-validating systems.

Figure 2: Standard hit-to-lead workflow for pyrazole-based pharmacophores.

Protocol A: Synthesis of 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxamide

Causality & Rationale: The synthesis relies on a nucleophilic substitution (

Step-by-Step Procedure:

-

Initiation: Dissolve 10 mmol of 1H-pyrazole-4-carboxamide in 15 mL of anhydrous DMF under an inert argon atmosphere.

-

Deprotonation: Add 12 mmol of anhydrous

. Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion. -

Alkylation: Dropwise, add 11 mmol of 2,4-dichlorobenzyl chloride. Elevate the temperature to 60°C and stir for 6 hours.

-

Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (3:1 Hexane:Ethyl Acetate). The protocol is validated to proceed to workup only when the starting material spot (

) disappears completely, replaced by a single product spot ( -

Workup & Purification: Quench with ice water (50 mL), extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine to remove residual DMF, dry over

, and concentrate in vacuo. -

Self-Validation Checkpoint (HRMS): Confirm structural integrity via High-Resolution Mass Spectrometry. The presence of an

peak exhibiting the characteristic 9:6:1 isotopic clustering confirms the successful integration of the

Protocol B: High-Throughput TR-FRET Kinase Inhibition Assay

Causality & Rationale: To evaluate the ATP-competitive inhibition of the synthesized compound against BRAF, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. Time-resolved measurements are critical because they introduce a microsecond delay before reading, which allows short-lived background autofluorescence from the test compounds to decay, drastically improving the signal-to-noise ratio. Furthermore, the ATP concentration is strictly clamped at the

Step-by-Step Procedure:

-

Preparation: Prepare a 384-well microtiter plate. Dispense 5 μL of the target kinase (e.g., BRAF at 2 nM) in assay buffer (50 mM HEPES, 10 mM

, 1 mM EGTA, 0.01% Brij-35, pH 7.5). -

Compound Addition: Add 100 nL of the dichlorobenzyl pyrazole compound (serially diluted in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 5 μL of a substrate/ATP mix. Crucial: Ensure ATP final concentration is exactly at the established

(e.g., 10 μM). -

Quenching & Detection: After 60 minutes, add 10 μL of stop buffer containing EDTA (to chelate

and halt the kinase) alongside Europium-labeled anti-phospho antibodies and an APC-labeled tracer. -

Self-Validation Checkpoint (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay data is only considered valid and trustworthy if

.

Quantitative Structure-Activity Relationship (SAR) Data

To consolidate the pharmacological versatility of the pyrazole scaffold, the following table summarizes quantitative efficacy metrics across various targets based on recent literature[1][3][4].

| Compound / Scaffold Modification | Target / Assay | Efficacy Metric (IC50 / MIC) | Pharmacological Implication |

| 1-Methyl-N-2',4'-dichlorobenzyl-3-(CF3)-1H-pyrazole-4-carboxamide | Fungal Succinate Dehydrogenase | Broad-spectrum fungicidal | Disrupts fungal TCA cycle; highly effective agrochemical/pharmaceutical antifungal agent. |

| Diphenyl pyrazole-chalcone hybrids | HNO-97 Cancer Cell Line | >80% Inhibition | Demonstrates selective cytotoxicity against tumor cells while sparing normal human skin fibroblasts. |

| 3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazole | Cytospora sp. / A. solani | IC50: 16.77 - 28.84 μg/mL | Potent antifungal lead specifically targeting resistant pathogenic strains. |

| 2-oxo-dihydropyridinyl-3-yl pyrazole amides | Glycogen Phosphorylase a (GPa) | IC50: 230 - 260 nM | Nanomolar enzyme inhibition; promising therapeutic candidate for metabolic disorders. |

Conclusion

The integration of a dichlorobenzyl moiety into the pyrazole framework represents a masterclass in rational drug design. By carefully balancing hydrogen-bonding capabilities with strategic steric bulk and lipophilicity, researchers can fine-tune these molecules to target a vast array of biological pathways—from kinase-driven oncogenesis to fungal respiratory chains. As high-throughput screening and structure-based drug design continue to evolve, the dichlorobenzyl pyrazole scaffold will undoubtedly remain a highly privileged structure in the medicinal chemist's arsenal.

References

-

ISSN 2320-5407 International Journal of Advanced Research (2014) International Journal of Advanced Research. URL:[Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC National Institutes of Health (NIH). URL:[Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC National Institutes of Health (NIH). URL:[Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold SAR Publication. URL: [Link]

-

pyrazole amide derivatives: Topics by Science.gov Science.gov. URL:[Link]

Sources

- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole | 1019007-48-7 | Benchchem [benchchem.com]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pyrazole amide derivatives: Topics by Science.gov [science.gov]

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole CAS number search

An In-depth Technical Guide to 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole for Researchers and Drug Development Professionals

Introduction

Heterocyclic compounds are foundational to modern medicinal chemistry, with nitrogen-containing scaffolds appearing in a vast array of pharmaceuticals.[1] Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged scaffold" due to its versatile biological activities.[1][2] First synthesized in 1883, pyrazole derivatives have been developed into drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[1] The structural versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[2]

This technical guide focuses on a specific derivative, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole . This molecule combines three key structural motifs: the biologically active pyrazole core, a 3,4-dichlorobenzyl group known to enhance binding affinity and modulate pharmacokinetic properties, and a nitro group which acts as a potent electron-withdrawing group and a versatile synthetic handle for further chemical elaboration.[3] Understanding the synthesis, properties, and potential applications of this compound is crucial for researchers aiming to develop novel therapeutics.

Compound Identification and Core Properties

A precise identification of a chemical entity is paramount for scientific research and development. The core properties of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole are summarized below.

| Property | Value | Source |

| CAS Number | 1003011-48-0 | [4] |

| Molecular Formula | C₁₀H₇Cl₂N₃O₂ | [5] |

| Molecular Weight | 272.09 g/mol | Calculated |

| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-3-nitro-1H-pyrazole | |

| Canonical SMILES | C1=CC(=C(C=C1CN2C=C(N=C2)[O-])Cl)Cl | |

| InChI Key | Not available in search results. |

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted pyrazoles is a well-established field in organic chemistry.[6] The target molecule, 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, is an N-substituted pyrazole. The most direct and logical synthetic approach is the N-alkylation of a pre-existing 3-nitro-1H-pyrazole ring with a suitable electrophile, in this case, 3,4-dichlorobenzyl halide.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule breaks the C-N bond between the pyrazole nitrogen and the benzyl group. This reveals two key starting materials: 3-nitro-1H-pyrazole and 3,4-dichlorobenzyl bromide (or chloride).

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. mdpi.com [mdpi.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. 1003011-48-0|1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 1-(3,4-dichlorobenzyl)-4-nitro-1h-pyrazole (C10H7Cl2N3O2) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial Potential of Substituted Pyrazole Derivatives

A Note on the Target Compound: 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Initial literature and database searches did not yield specific data on the antimicrobial properties of the compound 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole. This suggests that the compound may be novel or its biological activities have not yet been reported in publicly accessible scientific literature. However, the structural motifs present in this molecule—specifically the pyrazole core, the dichlorobenzyl group, and the nitro group—are all well-recognized pharmacophores in the field of antimicrobial research.

This guide will, therefore, focus on the broader, well-documented class of substituted pyrazole derivatives. By examining the established antimicrobial activities of pyrazoles featuring chloro and nitro substitutions, we can provide a robust framework for understanding the potential of and guiding future research into specific compounds like 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole.

The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a foundation for compounds with a wide array of biological activities. Pyrazole derivatives have been extensively investigated and developed as antitumor, anti-inflammatory, antiviral, and notably, antimicrobial agents[1][2][3]. Their prevalence in both natural products, such as the C-glycoside pyrazofurin with its broad-spectrum antimicrobial activity, and synthetic pharmaceuticals underscores their therapeutic importance[4][5].

The versatility of the pyrazole core allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. This modulation is key to optimizing potency, selectivity, and pharmacokinetic profiles, making pyrazoles a highly attractive starting point for the development of new antimicrobial drugs to combat the growing challenge of antibiotic resistance[6][7].

Postulated Mechanisms of Antimicrobial Action

The precise mechanism of action for many pyrazole derivatives is still an area of active investigation and can vary significantly based on the specific substitutions. However, for nitro-substituted heterocycles, a common and well-documented pathway involves the reductive activation of the nitro (NO₂) group within the microbial cell.

Causality of the Pathway: This mechanism is predicated on the lower reduction potential of the nitro group compared to the electron acceptors in the host's cellular respiration. Microorganisms, particularly anaerobic bacteria and some fungi, possess enzymatic machinery (e.g., nitroreductases) that can readily donate electrons to the nitro group. This selective reduction is the key to the compound's antimicrobial activity and its relative safety for host cells. The reduction process generates a cascade of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals[8]. These intermediates can indiscriminately damage a variety of critical cellular components.

Key molecular targets include:

-

DNA Damage: The reduced nitro species can covalently bind to DNA, leading to strand breaks and helical destabilization, which ultimately halts replication and leads to cell death[8].

-

Enzyme Inhibition: Reactive intermediates can oxidize or covalently modify essential enzymes, disrupting metabolic pathways crucial for cell survival.

-

Membrane Disruption: Some pyrazole derivatives have been shown to interfere with the integrity of the bacterial cell wall or membrane, leading to leakage of cellular contents[7].

Caption: Postulated reductive activation pathway for nitro-pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and any attached phenyl rings. Analysis of various studies reveals key trends that can guide the design of more potent compounds.

-

Halogen Substituents (e.g., Chloro): The presence of chloro groups, particularly on a phenyl ring attached to the pyrazole, often enhances antimicrobial activity. This is attributed to an increase in the compound's lipophilicity, which can facilitate its passage across the lipid-rich bacterial cell membrane[2][3]. Dichloro-substituted compounds frequently exhibit greater potency than their mono-chloro or non-halogenated counterparts[9].

-

Nitro Group: As discussed in the mechanism section, the nitro group is a strong electron-withdrawing group that is often crucial for activity, especially against anaerobic bacteria and certain fungi. Its position on the ring can significantly impact efficacy[10][11].

-

Other Substituents: Electron-donating groups like methoxy (-OCH₃) have sometimes been shown to decrease activity compared to compounds with electron-withdrawing groups[5][12]. The overall electronic and steric profile of the molecule dictates its ability to interact with its biological target.

Table 1: Summary of SAR for Substituted Pyrazoles

| Compound Class | Key Substituents | General Activity Trend | Target Organisms | Reference |

| Phenyl Pyrazoles | Chloro, Bromo on phenyl ring | Increased lipophilicity correlates with higher activity. | S. aureus, C. albicans | [2][3] |

| Nitro-pyrazoles | Nitro group on pyrazole or phenyl ring | Essential for activity; reduction leads to cytotoxicity. | S. aureus, P. aeruginosa | [10][11] |

| Pyrazolo-Benzimidazoles | Nitro group on pyrazole ring | Nitro-substituted compounds were most active against all tested strains. | S. aureus, E. coli, P. aeruginosa | [10] |

| Thiazole-Pyrazoles | Chloro, Nitro on phenyl ring | Electron-withdrawing groups enhance activity. | Gram-positive & Gram-negative bacteria | [11][12] |

Experimental Protocols for Antimicrobial Evaluation

A critical component of antimicrobial drug discovery is the robust and standardized evaluation of a compound's activity. The following section details a self-validating workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel pyrazole derivative.

Protocol: Broth Microdilution for MIC Determination

This method is a gold-standard technique for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Rationale for Experimental Choices:

-

Broth Microdilution vs. Agar Diffusion: Microdilution is chosen for its quantitative nature (providing a specific MIC value in µg/mL) and its efficiency in testing multiple compounds and concentrations simultaneously. Agar diffusion only provides a qualitative zone of inhibition.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally standardized medium for susceptibility testing of most common, non-fastidious bacteria. The controlled levels of divalent cations (Ca²⁺ and Mg²⁺) are critical as they can affect the activity of certain classes of antibiotics and ensure reproducibility.

-

Inoculum Standardization: The inoculum density is standardized to ~5 x 10⁵ CFU/mL. A lower density might overestimate potency, while a higher density could overwhelm the compound, leading to false-negative results. This is typically achieved by adjusting the turbidity of a bacterial suspension to a 0.5 McFarland standard.

-

Inclusion of Controls: Positive (no drug) and negative (no bacteria) controls are essential to validate the experiment. The positive control ensures the bacteria are viable and the medium supports growth, while the negative control confirms the sterility of the medium. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference control to benchmark the new compound's activity.

Step-by-Step Methodology:

-

Compound Preparation: a. Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL). b. Ensure the final concentration of the solvent in the assay does not exceed a level known to be non-toxic to the microorganisms (typically ≤1%).

-

Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.

-

Assay Plate Preparation (96-well plate): a. Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate. b. Add a specific volume of the compound stock solution to the first column of wells to achieve the highest desired concentration, and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column. d. Reserve columns for controls:

- Positive Control: Wells with CAMHB only (no drug).

- Negative Control: Wells with CAMHB only (no drug, no bacteria).

- Reference Drug: A separate row with a serial dilution of a standard antibiotic.

-

Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to all wells except the negative control. This brings the final volume in each well to 200 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Result Interpretation: a. Following incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Perspectives

While direct evidence for the antimicrobial activity of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is currently unavailable, the extensive body of research on related pyrazole derivatives provides a strong rationale for its investigation. The pyrazole scaffold, functionalized with electron-withdrawing chloro and nitro groups, represents a promising strategy for developing novel antimicrobial agents[11][12][13].

Future research should prioritize the synthesis and in vitro screening of this specific compound against a diverse panel of clinically relevant bacteria and fungi. Should promising activity be identified, subsequent studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring its efficacy in biofilm disruption models. Such a systematic approach will be crucial in determining if this and related pyrazole derivatives can be developed into the next generation of drugs to combat infectious diseases.

References

-

Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives Source: MDPI URL: [Link]

-

Title: Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives Source: Preprints.org URL: [Link]

-

Title: A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity Source: Journal of Pharmaceutical Negative Results URL: [Link]

-

Title: In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole Source: Zenodo URL: [Link]

-

Title: Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles Source: Der Pharma Chemica URL: [Link]

-

Title: Antibacterial Activity of Heterocyclic Compounds Source: Encyclopedia MDPI URL: [Link]

-

Title: Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review Source: MDPI URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATION AND IN-VITRO ANTIMICROBIAL EVALUATION OF SOME NOVEL HETROCYCLIC COMPOUNDS Source: International Journal of Research in Pharmacy and Chemistry URL: [Link]

-

Title: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles Source: MDPI URL: [Link]

-

Title: Antibacterial pyrazoles: tackling resistant bacteria Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles Source: ResearchGate URL: [Link]

-

Title: One-pot Synthesis and Antimicrobial Activities of N-Substituted Pyrazoles from Nitro-olefins and Hydrazones Source: International Journal of Pharmaceutical Sciences and Nanotechnology URL: [Link]

-

Title: Antimicrobial Activity of Nitroaromatic Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities Source: MDPI URL: [Link]

-

Title: Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives Source: Asian Journal of Pharmacy and Pharmacology URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity Source: Scholars Research Library URL: [Link]

-

Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: MedDocs Publishers URL: [Link]

-

Title: Synthesis, characterization and antimicrobial activity of pyrazole derivatives Source: Open Research@CSIR-NIScPR URL: [Link]

-

Title: Synthesis and antimicrobial activities of some new pyrazole derivatives Source: Der Pharma Chemica URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. meddocsonline.org [meddocsonline.org]

- 12. ajpp.in [ajpp.in]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

N-Benzylated Nitropyrazoles: From Discovery to Advanced Applications in Necroptosis Inhibition and Energetic Materials

Executive Summary

The chemical evolution of N-benzylated nitropyrazoles represents a fascinating intersection of medicinal chemistry and high-energy materials science. Originally explored as synthetic intermediates for nucleoside analogs, these compounds have recently emerged as highly potent Receptor Interacting Protein 1 (RIP1) kinase inhibitors for the treatment of inflammatory diseases, as well as critical precursors for next-generation poly-nitrated energetic materials. This whitepaper provides an in-depth technical analysis of the history, mechanistic synthesis, and dual-domain applications of N-benzylated nitropyrazoles.

Historical Context and Chemical Evolution

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. The introduction of a nitro group (-NO₂) to the pyrazole core drastically alters its electronic landscape, turning the electron-rich ring into an electron-deficient system. Historically, nitropyrazoles were utilized in the synthesis of C-nucleosides. For instance, in 1980, researchers demonstrated the utility of 1,4-dinitropyrazoles undergoing cine-substitution to synthesize formycin via N-benzyl nitropyrazole intermediates[1].

However, the true structural breakthrough occurred when researchers systematically explored the N-benzylation of nitropyrazoles. The addition of a benzyl group serves two distinct, field-dependent purposes:

-

Medicinal Chemistry: The benzyl moiety acts as a lipophilic anchor, perfectly contoured to occupy the hydrophobic allosteric pockets of specific kinases, while the nitro group engages in critical hydrogen bonding or electrostatic interactions[2].

-

Materials Science: In the synthesis of energetic materials, the N-benzyl group functions as a robust, sterically hindering protecting group that directs regioselectivity during cycloadditions and withstands harsh nitration conditions before subsequent cleavage[3].

Pharmacological Applications: RIP1 Kinase Inhibition

Receptor Interacting Protein 1 (RIP1) kinase is a master regulator of necroptosis—a programmed form of necrotic cell death implicated in severe inflammatory conditions such as pancreatitis, ischemic stroke, and neurodegeneration[4].

Discovery and Structure-Activity Relationship (SAR)

The discovery of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Compound 1a) marked a turning point in RIP1 kinase inhibitor design[2]. High-throughput screening identified Compound 1a as a hit, prompting extensive SAR optimization. The strategic substitution of halogens on the benzyl ring and modifications to the pyrazole core led to the discovery of Compound 4b, which demonstrated exceptional binding affinity and in vivo efficacy in protecting the pancreas in L-arginine-induced pancreatitis models[2].

Table 1: Quantitative SAR Data of Key N-Benzyl-Nitropyrazole Derivatives

| Compound ID | Pyrazole Core | N-Benzyl Substitution | RIP1 Kinase | Necroptosis |

| Compound 1a (Hit) | 3-nitro-1H-pyrazole | 2,4-dichlorobenzyl | 0.310 | 0.850 |

| Compound 3a (Intermediate) | 4-chloro-3-nitro-1H-pyrazole | None (N-H) | > 10.0 | > 10.0 |

| Compound 4b (Optimized) | 4-chloro-3-nitro-1H-pyrazole | 2,5-difluorobenzyl | 0.078 | 0.160 |

Data derived from the structural optimization studies by Zou et al.[2].

Mechanistic Pathway of Inhibition

N-benzylated nitropyrazoles function as Type III (allosteric) kinase inhibitors. They bind to the hydrophobic pocket adjacent to the ATP-binding site, locking the RIP1 kinase in an inactive "DFG-out" conformation. This prevents the auto-phosphorylation required to recruit RIP3 and MLKL, thereby halting the assembly of the necrosome.

Figure 1: RIP1 Kinase signaling pathway and its targeted inhibition by N-benzyl nitropyrazoles.

Protocol: Synthesis of 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Compound 1a)

This self-validating protocol details the N-alkylation of 3-nitropyrazole, optimized for high yield and regioselectivity[2].

-

Preparation: Flame-dry a 50 mL round-bottom flask under inert

atmosphere. Dissolve 3-nitro-1H-pyrazole (1.0 g, 8.9 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF). -

Base & Catalyst Addition: Add anhydrous

(3.7 g, 26.7 mmol) and tetrabutylammonium bromide (TBAB) (145 mg, 0.89 mmol).-

Causality:

serves as a mild base to deprotonate the pyrazole N-H without degrading the nitro group. TBAB acts as a phase-transfer catalyst, significantly enhancing the solubility and nucleophilicity of the pyrazolide anion in DMF, ensuring rapid and complete N-alkylation.

-

-

Alkylation: Dropwise add 2,4-dichlorobenzyl chloride (1.9 g, 9.7 mmol) over 10 minutes. Stir the mixture at room temperature for 1 hour.

-

Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active starting material spot (

) and the appearance of a new, less polar product spot ( -

Quenching & Extraction: Pour the mixture into 50 mL of ice-cold water to precipitate the crude product. Extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine ( -

Purification: Dry over anhydrous

, concentrate in vacuo, and purify via flash column chromatography to yield Compound 1a as a pale yellow solid.

Advanced Materials: High-Density Energetic Compounds

Beyond pharmacology, N-benzylated nitropyrazoles have recently revolutionized the synthesis of high-energy-density materials (HEDMs). In early 2026, researchers demonstrated a highly concise synthetic route to 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole, utilizing a skeletal editing strategy via a [4+1] cycloaddition[3].

The [4+1] Cycloaddition Strategy

Traditional syntheses of poly-nitrated pyrazoles require 10 to 12 hazardous steps with low overall yields. By employing benzyl isocyanide as a reagent, the pyrazole framework can be constructed in a single step from a tetrazine precursor[3]. The benzyl group is seamlessly incorporated onto the N1 position, protecting the ring during subsequent highly oxidative nitration steps, thereby reducing the total synthetic sequence to just 4 or 5 steps[3].

Figure 2: Experimental workflow for[4+1] cycloaddition yielding pyrazole precursors.

Protocol: Synthesis of Energetic Precursors via[4+1] Cycloaddition

This methodology outlines the skeletal editing approach to construct the N-benzylated pyrazole core[3].

-

Cycloaddition Setup: Dissolve the tetrazine-derived intermediate (1.0 eq) in anhydrous DMSO.

-

Reagent Addition: Add benzyl isocyanide (

, 1.2 eq) to the solution. Stir continuously at room temperature for 24 hours.-

Causality: Benzyl isocyanide acts as a bifunctional reagent. The isocyanide carbon provides the essential C1 synthon required to close the open-chain precursor into a five-membered pyrazole ring. Simultaneously, the benzyl moiety is installed at the N1 position, serving as an indispensable protecting group that prevents unwanted N-oxidation in later steps.

-

-

Precipitation & Isolation: Upon completion (verified by LC-MS), add an excess of cold distilled water to the reaction mixture. The N-benzylated nitropyrazole intermediate will precipitate out of the DMSO/water mixture. Filter the precipitate and wash with cold water.

-

Acidic Hydrolysis: Suspend the intermediate in an acidic ethanol solution (e.g., 2M HCl in EtOH) and heat to reflux.

-

Causality: The acidic conditions hydrolyze the transient imine/amide functionalities generated during the cycloaddition, cleanly yielding the 4-aminopyrazole advanced intermediate (77% yield)[3].

-

-

Final Recovery: Neutralize the mixture with saturated

, extract with dichloromethane, dry, and crystallize to obtain the pure energetic precursor.

Conclusion

The journey of N-benzylated nitropyrazoles from niche nucleoside intermediates to frontline RIP1 kinase inhibitors and advanced energetic materials underscores the profound impact of rational structural modification. By leveraging the unique electronic properties of the nitropyrazole core and the steric/lipophilic tuning provided by N-benzylation, researchers have unlocked highly efficient, atom-economical pathways across vastly different scientific disciplines.

References

- Source: Chemical Biology & Drug Design / Ovid (Zou et al., 2016)

- Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)

- Source: Journal of the Chemical Society, Chemical Communications - RSC Publishing (Buchanan et al., 1980)

- Source: Frontiers in Pharmacology (Chen et al., 2022)

Sources

Methodological & Application

Application Note: Regioselective Synthesis and Isolation of 1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole

Here is a detailed application note and synthesis protocol for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 3-nitro-1H-pyrazole serves as a highly versatile building block due to the electronic properties imparted by the nitro group, which can later be reduced to an amine for further functionalization (e.g., amide coupling or urea formation) [1].

The N-alkylation of 3-nitro-1H-pyrazole with 3,4-dichlorobenzyl chloride presents a classic regioselectivity challenge. Because 3-nitro-1H-pyrazole exists as a pair of tautomers, deprotonation yields an ambident pyrazolide anion. Alkylation can occur at either N1 or N2, leading to a mixture of two regioisomers: 1-alkyl-3-nitro-1H-pyrazole and 1-alkyl-5-nitro-1H-pyrazole .

Causality in Experimental Design: To maximize the yield of the desired 1,3-isomer, we utilize a mild base (Potassium Carbonate, K₂CO₃) in a polar aprotic solvent (N,N-Dimethylformamide, DMF). The electron-withdrawing nature of the nitro group makes the adjacent nitrogen (N2) less nucleophilic due to both steric hindrance and inductive deactivation. Consequently, thermodynamic and kinetic control under these conditions favors substitution at the N1 position, yielding the 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole as the major product [2]. Flash column chromatography is strictly required to resolve the major 1,3-isomer from the minor 1,5-isomer.

Experimental Workflow

Workflow for the N-alkylation and regiomeric separation of 3-nitropyrazole derivatives.

Materials and Reagents

| Reagent / Material | CAS Number | Equivalents | Function |

| 3-Nitro-1H-pyrazole | 26621-44-3 | 1.0 eq | Starting Material (Nucleophile) |

| 3,4-Dichlorobenzyl chloride | 102-47-6 | 1.1 eq | Alkylating Agent (Electrophile) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 eq | Mild Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 0.2 M | Polar Aprotic Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | Extraction / Chromatography |

| Hexanes | 110-54-3 | - | Chromatography |

| Brine (Sat. NaCl) | 7647-14-5 | - | Aqueous Wash |

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Deprotonation

-

Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 3-nitro-1H-pyrazole (1.0 eq) to the flask and dissolve in anhydrous DMF (to achieve a 0.2 M concentration). Rationale: Anhydrous conditions prevent the competitive hydrolysis of the benzyl chloride.

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in one portion. Stir the suspension at room temperature for 30 minutes. Rationale: This pre-stirring ensures complete formation of the pyrazolide anion, marked by a slight color change (typically pale yellow).

Phase 2: Alkylation 4. Electrophile Addition: Add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise via syringe. 5. Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. 6. In-Process Monitoring: Stir for 4–6 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography, 3:1 Hexanes:EtOAc) and LC-MS. Self-Validation: The starting material (3-nitropyrazole) should be fully consumed, and two new closely eluting spots (the 1,3- and 1,5-isomers) should appear.

Phase 3: Workup and Extraction 7. Quenching: Cool the reaction mixture to room temperature and quench by pouring it into a separatory funnel containing distilled water (approx. 5x the volume of DMF used). Rationale: Water crashes out the organic products and solubilizes the DMF and inorganic salts. 8. Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 9. Washing: Wash the combined organic layers sequentially with water (3 × 50 mL) and saturated brine (1 × 50 mL). Rationale: Repeated water washes are critical to remove residual DMF, which will otherwise interfere with column chromatography. 10. Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude regioisomeric mixture as an oil or semi-solid.